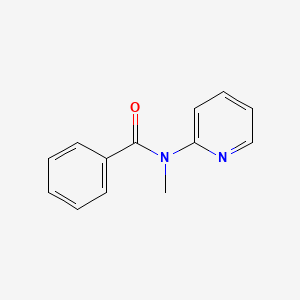

Benzamide, N-methyl-N-2-pyridinyl-

Description

Overview of Benzamide (B126) Derivatives: Structural Diversity and Research Significance

Benzamides, a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring, represent a cornerstone in various fields of chemical research. nih.gov Their structural versatility, achieved through diverse substitution patterns on both the phenyl ring and the amide nitrogen, gives rise to a vast library of molecules with a wide spectrum of physicochemical properties and biological activities. sigmaaldrich.comresearchgate.net This structural adaptability has made benzamide derivatives a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. researchgate.net Moreover, the unique electronic and coordinating properties of benzamides have established their importance in materials science and coordination chemistry. mdpi.comnih.gov

The fundamental benzamide structure consists of a benzene ring bonded to a carbonyl group, which is in turn bonded to a nitrogen atom. The reactivity and properties of the molecule can be finely tuned by introducing different functional groups at various positions. This adaptability is a key reason for their extensive investigation.

The Unique Chemical Architecture of N-Methyl-N-2-Pyridinyl-Benzamide

Benzamide, N-methyl-N-2-pyridinyl- (see Table 1 for compound details) presents a distinctive molecular framework. It features a central benzamide core where the amide nitrogen is substituted with both a methyl group and a 2-pyridinyl group. This specific arrangement introduces several key structural and electronic features. The presence of the pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a degree of basicity and the ability to coordinate with metal ions. mdpi.com The N-methyl group introduces steric bulk and influences the rotational barrier around the C-N amide bond.

Interactive Data Table: Physicochemical Properties of N-Methyl-N-2-Pyridinyl-Benzamide

| Property | Value | Reference |

| CAS Number | 65052-85-9 | |

| Molecular Formula | C13H12N2O | |

| Molecular Weight | 212.25 g/mol | |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in many organic solvents (inferred) | nih.gov |

Current Research Landscape and Academic Focus on the Compound

While dedicated research focusing exclusively on Benzamide, N-methyl-N-2-pyridinyl- is not extensively documented in publicly available literature, the academic focus on its constituent parts and structurally related analogues is significant. Research into N-pyridinyl benzamides is active, with studies often exploring their synthesis, structural characterization, and potential applications.

Synthetic strategies towards N-pyridinyl benzamides often involve the acylation of aminopyridines with benzoyl chlorides or the coupling of benzoic acids with aminopyridines using various catalytic systems. mdpi.com The development of efficient and sustainable synthetic methodologies for this class of compounds remains an area of interest. mdpi.com

Furthermore, spectroscopic characterization of related compounds using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is a common practice to confirm their structure and purity. The spectral data provide valuable insights into the electronic environment of the different functional groups within the molecule.

Interdisciplinary Relevance: Bridging Organic, Medicinal, and Materials Chemistry

The unique structural features of Benzamide, N-methyl-N-2-pyridinyl- position it as a molecule with potential relevance across multiple chemical disciplines.

Organic Chemistry: In synthetic organic chemistry, this compound can serve as a versatile intermediate for the construction of more complex molecular architectures. The pyridinyl nitrogen can be quaternized or oxidized to introduce new functionalities, and the aromatic rings can undergo further substitution reactions.

Medicinal Chemistry: The benzamide scaffold is a well-established pharmacophore found in a wide range of clinically used drugs. researchgate.net The incorporation of a pyridinyl ring, another common motif in pharmaceuticals, suggests that N-Methyl-N-2-Pyridinyl-Benzamide could be a valuable starting point for the design and synthesis of novel bioactive molecules. The pyridine nitrogen can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Materials Chemistry: The ability of the pyridinyl group to coordinate with metal ions opens up possibilities for the use of N-Methyl-N-2-Pyridinyl-Benzamide as a ligand in the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have potential applications in catalysis, gas storage, and sensing. Furthermore, the aromatic and heterocyclic nature of the compound suggests potential for investigation in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs), where related aromatic amides have shown promise. nih.gov

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-pyridin-2-ylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-15(12-9-5-6-10-14-12)13(16)11-7-3-2-4-8-11/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUXNIYVPMJTJRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20401353 | |

| Record name | Benzamide, N-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65052-85-9 | |

| Record name | Benzamide, N-methyl-N-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20401353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Methyl-N-2-Pyridinyl-Benzamide and Analogs

Traditional methods for the synthesis of N-methyl-N-2-pyridinyl-benzamide rely on well-known organic transformations, providing reliable and accessible pathways to the target molecule.

Acylation or Formylation of 2-Aminopyridine (B139424) Followed by N-Methylation

One of the common strategies for the preparation of N-methyl-N-(pyridin-2-yl) amides involves a two-step sequence starting from 2-aminopyridine. researchgate.net This method first involves the acylation or formylation of the primary amine group of 2-aminopyridine with a suitable benzoylating agent, such as benzoyl chloride or benzoic anhydride, to form the intermediate N-(pyridin-2-yl)benzamide.

Subsequent N-methylation of the secondary amide nitrogen is then carried out to yield the final product, N-methyl-N-2-pyridinyl-benzamide. This methylation step typically employs a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base to deprotonate the amide nitrogen, facilitating the nucleophilic substitution.

Amidation Reactions Involving Benzoyl Chloride or Benzoic Acid and N-Methyl-2-Aminopyridine

A more direct approach involves the amidation of N-methyl-2-aminopyridine with benzoyl chloride or benzoic acid. The reaction between N-methyl-2-aminopyridine and benzoyl chloride is a classic Schotten-Baumann type reaction, where the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.

Alternatively, direct amidation using benzoic acid can be achieved, often requiring activating agents to convert the carboxylic acid into a more reactive species, or through high-temperature condensation. A notable advancement in this area is the use of copper-catalyzed Goldberg reactions. A specific and efficient method has been developed for the synthesis of N-methyl-N-(pyridin-2-yl)benzamide from N-methylbenzamide and 2-bromopyridine, utilizing a copper iodide and 1,10-phenanthroline (B135089) catalyst system. researchgate.net This process offers high yields and can be performed on a multigram scale. researchgate.net

| Reactants | Catalyst/Reagents | Product | Yield | Reference |

| N-methylbenzamide, 2-bromopyridine | CuI, 1,10-phenanthroline, K₃PO₄, toluene | N-methyl-N-(pyridin-2-yl)benzamide | 80% | researchgate.net |

Preparation from N-Aryl-N'-Benzoylthioureas

An alternative synthetic pathway involves the transformation of N-aryl-N'-benzoylthioureas into the corresponding benzamides. This method relies on the desulfurization of the thiourea (B124793) moiety. Research has shown that benzoylthioureas can be decomposed to form benzamides and thiobenzamides using an iodine-alumina catalyst under solvent-free conditions. rsc.org The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the aryl group. rsc.org For the synthesis of N-methyl-N-2-pyridinyl-benzamide, a precursor such as N-(N-methyl-N-pyridinyl)-N'-benzoylthiourea could potentially be used, where the subsequent cleavage and rearrangement would lead to the desired amide. The mechanism is believed to involve the migration of the aryl or phenyl group. rsc.org

Novel and Advanced Synthetic Strategies

In recent years, there has been a growing interest in developing more efficient and sustainable methods for amide bond formation, with a focus on transition metal-catalyzed reactions.

Transition Metal-Catalyzed Amidation Reactions for N-(Pyridin-2-yl)benzamides

Transition metal catalysis has emerged as a powerful tool for the synthesis of amides, offering milder reaction conditions and broader substrate scope compared to traditional methods. These reactions often proceed through different mechanisms, including oxidative amidation and cross-coupling reactions.

A significant advancement in the synthesis of N-(pyridin-2-yl)benzamides involves the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts. Specifically, a Fe₂Ni-BDC (BDC = 1,4-benzenedicarboxylate) MOF has been successfully employed for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)benzamide. mdpi.com This reaction proceeds under atmospheric air and demonstrates high efficiency, with the catalyst being reusable for multiple cycles without a significant loss in activity. mdpi.com The bimetallic nature of the Fe₂Ni-BDC catalyst is believed to be crucial for its high catalytic performance. mdpi.com

| Reactants | Catalyst | Solvent | Temperature | Time | Yield | Reference |

| 2-aminopyridine, trans-β-nitrostyrene | Fe₂Ni-BDC | Dichloromethane | 80 °C | 24 h | 82% | mdpi.com |

This catalytic system showcases a greener and more sustainable approach to the synthesis of the N-(pyridin-2-yl)benzamide scaffold, which is the parent structure of N-methyl-N-2-pyridinyl-benzamide.

Oxidative Amidation Approaches

Oxidative amidation serves as a significant pathway for the synthesis of N-heterocyclic amides, including derivatives related to Benzamide (B126), N-methyl-N-2-pyridinyl-. mdpi.com Research has explored various catalytic systems to facilitate these reactions. For instance, the use of a bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide under aerobic conditions. mdpi.com This method highlights the potential for developing more sustainable and reusable catalytic systems for amide bond formation. mdpi.com Other approaches have included copper-catalyzed oxidative coupling of 2-aminopyridines with terminal alkynes and direct oxidative amidation of aldehydes with amines, underscoring the versatility of oxidative strategies in synthesizing pyridyl benzamides. mdpi.com

Palladium-Mediated C(sp3)-H Bond Activation for N-Methyl Group Functionalization

A significant advancement in the functionalization of Benzamide, N-methyl-N-2-pyridinyl- involves the use of palladium-mediated C(sp3)-H bond activation. This strategy allows for the direct modification of the N-methyl group, opening avenues for the synthesis of a diverse range of derivatives. acs.org

Direct Arylation and Alkylation Reactions

Researchers have successfully developed a method for the direct arylation and alkylation of the N-methyl group in N-methyl-N-(pyridin-2-yl)benzamide. acs.org This process, mediated by palladium, enables the formation of N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides with good tolerance for various functional groups. acs.org This direct functionalization of a typically unreactive C(sp3)-H bond represents a highly efficient and atom-economical approach to creating complex molecules from a simpler precursor. acs.org

Stoichiometric Synthesis and Role of Palladacycle Intermediates

The key to the success of the palladium-mediated C(sp3)-H activation lies in the formation of specific intermediates. The reaction of the N-methyl-N-(pyridin-2-yl)benzamide precursor with palladium(II) acetate (B1210297) leads to the formation of dinuclear palladacycle intermediates. acs.org The structures of these crucial intermediates have been thoroughly characterized using mass spectrometry, NMR spectroscopy, and X-ray crystallography. acs.org These palladacycles are not mere transient species but are key players that facilitate the subsequent C-H bond functionalization. acs.org In some cases, the weak coordination of a directing group to the palladium catalyst can hinder C-H activation; however, strategies are being developed to modulate the binding properties to enhance the formation of the catalyst-bound substrate complex and stabilize the resulting palladacycle intermediate. nih.gov

Electro-Oxidative Ring Opening of Imidazopyridine Derivatives

An alternative and sustainable approach to synthesizing N-(pyridin-2-yl)benzamides involves the electro-oxidative ring opening of 2-arylimidazo[1,2-a]pyridines. thieme-connect.comthieme-connect.com This method offers a mild alternative to traditional, often harsh, reaction conditions for producing N-(pyridin-2-yl)amide derivatives. thieme-connect.comthieme-connect.com The process demonstrates good tolerance for a variety of functional groups. thieme-connect.comthieme-connect.com Mechanistic studies have revealed that the oxygen atom in the final product originates from the residual water present in the dimethyl sulfoxide (B87167) (DMSO) solvent. thieme-connect.com This electrochemical method avoids the need for external chemical oxidants, aligning with the principles of green chemistry. rsc.org

Ortho-Methylation of Benzamide Derivatives via Methyl-Containing Peroxides

The functionalization of the benzamide ring itself has also been a subject of investigation. Specifically, the ortho-methylation of benzamide derivatives can be achieved using methyl-containing peroxides. nih.gov While research has shown the feasibility of this transformation, the efficiency can be dependent on the nature of the N-substituent on the benzamide. nih.gov For instance, a Pd(OAc)2/DCP system has been reported for the ortho-methylation of benzamides, though with limited examples. nih.gov Cobalt-catalyzed systems using dicumyl peroxide (DCP) as the methyl source have also been explored for the ortho-methylation of benzamides, facilitated by a directing group. nih.gov

Mechanistic Investigations of Synthetic Processes

Elucidation of Reaction Pathways and Catalytic Cycles (e.g., Ni(II)/Ni(IV) cycles)

Nickel-catalyzed C-H activation has become a prominent strategy for modifying benzamides. rsc.orgmdpi.com The N-methyl-N-2-pyridinyl group acts as an effective bidentate directing group, facilitating the formation of a stable five-membered metallacyclic intermediate with the nickel catalyst. This coordination brings the catalyst into close proximity to the ortho-C-H bond of the benzamide ring, enabling its activation.

Detailed mechanistic investigations, often supported by density functional theory (DFT) calculations, have shed light on the operative catalytic cycles. For the nickel-catalyzed alkylation of benzamides, a Ni(II)/Ni(IV) cycle is considered the most plausible pathway. rsc.org This cycle can be summarized in four main steps:

N-H and C-H Bond Activation : The reaction initiates with the activation of the N-H and C-H bonds through a concerted metalation-deprotonation process, forming a nickelacycle intermediate. rsc.org

Reductive Elimination : The newly introduced alkyl group and the aryl group then couple via C-C reductive elimination from the Ni(IV) center. rsc.org

Catalyst Regeneration : This final step releases the ortho-alkylated benzamide product and regenerates the active Ni(II) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Alternative mechanisms have also been proposed. For certain transformations, a Ni(I)/Ni(III) cycle may be operative. mdpi.com In other cases, particularly in reactions with bicyclic alkenes, an "N-H deprotonation circumvented" catalytic mechanism has been suggested. rsc.org In this pathway, the N-H bond remains intact, participating in a hydrogen bond that stabilizes the transition state for ortho-C-H functionalization. rsc.org The retention of the N-H moiety leads to a weaker, more flexible coordination with the nickel center, which is advantageous during key steps like alkene insertion. rsc.org

Kinetic Isotope Effect (KIE) Studies in Reaction Mechanisms

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. In the context of C-H functionalization of benzamides, KIE experiments are often performed by comparing the reaction rates of the standard substrate with a deuterated analogue, typically where the ortho-C-H bond of the benzamide is replaced with a C-D bond.

A primary KIE value significantly greater than 1 (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. For instance, in a palladium-catalyzed meta-C-H activation reaction using a silicon-based directing group, an intermolecular competition experiment yielded a KIE of 2.5. nih.gov This value strongly suggests that the C-H bond activation is the rate-limiting step. nih.gov Similarly, in the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, parallel and intramolecular competitive reactions revealed a primary KIE of 3.2 and 3.5, respectively. nih.gov This finding confirms that the cleavage of the methyl C-H bond is involved in the rate-determining step. nih.gov These studies underscore that the C-H cleavage event is often the energetic bottleneck in these transformations, a crucial piece of information for reaction optimization.

Influence of Directing Groups and Electronic Effects on Reactivity

The N-methyl-N-2-pyridinyl moiety is a classic example of an N,N-bidentate directing group, which is pivotal for the regioselectivity of C-H functionalization reactions. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amide coordinate to the metal center, forming a stable pre-transition state assembly that directs the catalyst to the ortho-C-H bond of the benzamide ring. This chelation assistance is fundamental to the efficiency and selectivity of these reactions. rsc.orgbeilstein-journals.org

Beyond the directing group's role, the electronic properties of substituents on the benzamide aromatic ring can significantly influence reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aromatic ring and the acidity of the ortho-protons, thereby affecting the rate and efficiency of the C-H activation step.

Studies on related benzamide systems have shown that electron-releasing groups on the aromatic ring can increase the rate of reactions like N-nitrosation, while electron-withdrawing groups slow the reaction down. nih.gov In the context of C-H functionalization, electron-rich benzamides may react faster in some catalytic systems due to enhanced coordination or oxidative addition, whereas in others, the increased acidity of the C-H bond in electron-poor benzamides might facilitate the metalation-deprotonation step. acs.org For example, in the positive allosteric modulation of the mGluR5 receptor by N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogues, electronegative substituents in the para-position of the benzamide moiety were found to increase potency. acs.org

Table 1: Influence of Electronic Substituents on Benzamide Reactivity

| Substituent Type | Position on Benzamide Ring | General Effect on Reactivity | Example Reaction/Observation | Reference |

|---|---|---|---|---|

| Electron-Donating Group (e.g., -OCH3, -CH3) | Para | Increases electron density; can accelerate reactions where the arene acts as a nucleophile. | Faster N-nitrosation of N-benzylpivalamides. | nih.gov |

| Para | Electron-rich amides convert faster in certain N-N coupling reactions. | Cross-dehydrogenative N-N coupling. | acs.org | |

| Electron-Withdrawing Group (e.g., -CF3, -NO2) | Para | Decreases electron density; can increase C-H acidity. | Slower N-nitrosation of N-benzylpivalamides. | nih.gov |

| Para | Increases potency in mGluR5 modulation. | Potentiation of glutamate-induced calcium release. | acs.org |

Derivatization and Scaffold Modification Strategies

The Benzamide, N-methyl-N-2-pyridinyl- scaffold is not just a target for single functionalization but also a platform for building more complex molecules. Strategies for regioselective derivatization and post-synthetic modifications are key to unlocking its full potential.

Regioselective Functionalization of Benzamide and Pyridine Moieties

As established, the N-pyridinyl group directs functionalization to the ortho-position of the benzamide ring with high regioselectivity. However, achieving functionalization at other positions of the benzamide ring (meta or para) or on the pyridine ring itself requires alternative strategies.

Functionalizing the pyridine moiety is a valuable approach to introduce diversity. The intrinsic electronic properties of the pyridine ring often hinder direct C-H functionalization without a directing group. nih.gov However, methods have been developed to overcome this challenge. One such strategy involves the temporary conversion of pyridines into more electron-rich intermediates, which can then undergo regioselective electrophilic functionalization. nih.gov Another powerful method is the selective transformation of a specific C-H bond into a more reactive functional group. For example, the 4-position C-H bond in pyridines can be selectively converted into a C-PPh3+ group, which can then be substituted to form C-O, C-C, C-N, and C-S bonds. nih.gov

Table 2: Selected Methods for Regioselective Functionalization of Pyridines

| Position | Method | Reagents/Conditions | Resulting Functional Group | Reference |

|---|---|---|---|---|

| C4 | Phosphonium (B103445) Salt Formation | Ph2PCl, then [Cp2ZrHCl]n, then PhICl2 | -PPh3+ (versatile intermediate) | nih.gov |

| C4 | C-O Coupling (from phosphonium salt) | K2CO3, phenol | -OAr (Ether) | nih.gov |

| Meta | Directing Group-Free Halogenation | Dearomatization-rearomatization sequence | -Cl, -Br, -I | nih.gov |

| Meta | Directing Group-Free Trifluoromethylation | Via oxazino-pyridine intermediates | -CF3 | nih.gov |

Post-Synthetic Transformations (e.g., Debenzoylation)

After the desired functionalization of the core scaffold, subsequent transformations can be performed to reveal new functional groups or modify the structure further. A particularly useful post-synthetic modification is the cleavage of the directing group itself, which can be desirable to unmask a primary or secondary amine for further reactions.

The benzoyl group, part of the benzamide functionality, can be cleaved under various conditions. nih.gov In the context of N-(pyridin-2-ylcarbamothioyl)benzamides, a structurally related class of compounds, the benzoyl group can be removed by treatment with bases like aqueous sodium hydroxide (B78521) in ethanol (B145695). nih.gov This process, known as debenzoylation, effectively hydrolyzes the amide bond. Alternative methods for benzoyl group cleavage include treatment with strong acids or hydrazine. nih.gov The choice of method depends on the stability of other functional groups present in the molecule. For instance, if the molecule contains base-sensitive groups, an acid-mediated or hydrazine-based deprotection strategy might be more suitable. nih.gov This ability to remove the directing group adds to the synthetic utility of the Benzamide, N-methyl-N-2-pyridinyl- scaffold, allowing it to serve as a temporary handle to guide C-H activation before being excised.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For Benzamide (B126), N-methyl-N-2-pyridinyl-, both ¹H and ¹³C NMR, alongside advanced NMR methods, have been pivotal in assigning the full structure and understanding its conformational dynamics. acs.org

¹H and ¹³C NMR for Full Structural Assignment

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of Benzamide, N-methyl-N-2-pyridinyl- is crucial for confirming its covalent framework. A recent 2023 study on its palladium-mediated C(sp³)–H bond activation provided detailed NMR spectroscopic data. acs.org While the full spectral data from this specific study is located in its supporting information, we can infer the expected spectral features.

For comparison, the related compound N-(pyridin-2-yl)benzamide, which lacks the N-methyl group, shows characteristic signals for the pyridine (B92270) and benzene (B151609) rings. In its ¹H NMR spectrum, the pyridine protons appear in the range of δ 7.0-8.5 ppm, and the benzoyl protons are observed between δ 7.4-8.0 ppm. The amide proton typically gives a broad singlet. In the ¹³C NMR spectrum, the carbonyl carbon is characteristically found downfield, around δ 165-170 ppm. mdpi.com

For Benzamide, N-methyl-N-2-pyridinyl-, the presence of the N-methyl group introduces a new singlet in the ¹H NMR spectrum, typically appearing in the range of δ 3.0-3.5 ppm. The absence of the N-H proton signal and the presence of this N-methyl signal are key differentiators. The chemical shifts of the adjacent pyridinyl and benzoyl ring protons would also be influenced by the steric and electronic effects of the methyl group.

Table 1: Representative ¹H and ¹³C NMR Data

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.2-8.5 | Multiplet | Pyridinyl & Benzoyl Protons |

| ¹H | ~3.3 | Singlet | N-CH₃ |

| ¹³C | ~170 | - | C=O (Amide) |

| ¹³C | ~115-160 | - | Aromatic Carbons |

| ¹³C | ~38 | - | N-CH₃ |

Note: The data in this table is illustrative and based on typical chemical shift ranges and data for related compounds. Exact values are found in specific research publications.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To gain deeper insights into the three-dimensional structure and connectivity of Benzamide, N-methyl-N-2-pyridinyl-, advanced NMR techniques such as Correlation Spectroscopy (COSY) are employed. The 2023 study on this compound utilized gCOSY (gradient-selected Correlation Spectroscopy) to establish proton-proton correlations. acs.org

A gCOSY experiment reveals which protons are coupled to each other, allowing for the unambiguous assignment of protons within the pyridinyl and benzoyl spin systems. For instance, the correlation between adjacent protons on the aromatic rings can be traced, confirming their relative positions. Furthermore, variable-temperature ¹H NMR studies were conducted, which can provide information on conformational changes and rotational barriers within the molecule, such as rotation around the amide C-N bond or the N-aryl bond. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For Benzamide, N-methyl-N-2-pyridinyl- (C₁₃H₁₂N₂O), the calculated exact mass is 212.09496 Da. uni.lu Experimental determination of the mass with high precision is a critical step in confirming the identity of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like amides. In the analysis of Benzamide, N-methyl-N-2-pyridinyl-, nanospray mass spectrometry, a variant of ESI, was used to identify the key dinuclear palladacycle intermediates formed during its C-H activation reaction. acs.org This technique would readily show the protonated molecule [M+H]⁺ at m/z 213.10224, confirming the molecular weight of the parent compound. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Benzamide, N-methyl-N-2-pyridinyl-, the IR spectrum would exhibit several characteristic absorption bands.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the amide and the aromatic rings would appear in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen around 2850-2960 cm⁻¹. For comparison, the IR spectrum of the related N-methylbenzamide shows a strong carbonyl absorption at approximately 1640 cm⁻¹. nist.govchemicalbook.com

Table 2: Expected IR Absorption Bands for Benzamide, N-methyl-N-2-pyridinyl-

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H (CH₃) | Stretch | 2850-2960 |

| C=O (Amide) | Stretch | 1630-1680 |

| Aromatic C=C | Stretch | 1450-1600 |

| C-N | Stretch | 1200-1350 |

Identification of Hydrogen Bonding Patterns

While Benzamide, N-methyl-N-2-pyridinyl- cannot act as a hydrogen bond donor due to the lack of an N-H proton, it can function as a hydrogen bond acceptor. The potential acceptor sites are the lone pair electrons on the carbonyl oxygen and the nitrogen atom of the pyridine ring.

In the solid state or in protic solvents, these sites can interact with hydrogen bond donors. Studies on analogous molecules provide evidence for the acceptor capabilities of these groups. For instance, research on N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine revealed strong intermolecular N—H⋯N hydrogen bonds where the pyridine nitrogen acts as the acceptor, leading to dimerization. nih.gov Similarly, the carbonyl oxygen is a well-established hydrogen bond acceptor site, as seen in 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide, which forms an intramolecular N—H⋯O hydrogen bond. nih.govresearchgate.net Therefore, in the presence of suitable donors, Benzamide, N-methyl-N-2-pyridinyl- is expected to form hydrogen bonds primarily at these two electronegative centers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of Benzamide, N-methyl-N-2-pyridinyl- is determined by its principal chromophores: the benzoyl system (C₆H₅C=O) and the N-substituted pyridinyl ring. These groups give rise to characteristic electronic transitions.

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic benzene and pyridine rings. They are typically high-intensity absorptions. The conjugation between the benzoyl group and the pyridine ring through the amide nitrogen can influence the energy of these transitions.

n → π* Transitions: These lower-intensity transitions involve the promotion of non-bonding electrons (from the carbonyl oxygen and the pyridine nitrogen) to antibonding π* orbitals.

Interactive Table: Expected Electronic Transitions for Benzamide, N-methyl-N-2-pyridinyl-

| Transition Type | Associated Chromophore(s) | Expected Spectral Region | Relative Intensity |

| π → π | Benzene Ring, Pyridine Ring | 200-280 nm | High |

| n → π | Carbonyl Group (C=O) | > 280 nm | Low |

| n → π* | Pyridine Ring Nitrogen | ~270-300 nm | Low |

Solvent Effects on Absorption and Emission Spectra

The absorption and emission spectra of Benzamide, N-methyl-N-2-pyridinyl- are expected to exhibit solvatochromism, where the position of the absorption maxima shifts with changes in solvent polarity. This effect arises from differential solvation of the ground and excited electronic states.

Hypsochromic Shift (Blue Shift): The n → π* transitions are likely to undergo a hypsochromic shift as solvent polarity increases. Polar solvents can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen and pyridine nitrogen, lowering the energy of the ground state more significantly than the excited state, thus increasing the energy gap for the transition.

Bathochromic Shift (Red Shift): The π → π* transitions often show a bathochromic shift in polar solvents. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by the polar solvent and a reduction in the transition energy.

Studies on related N-methylated pyridylamides have confirmed that the conformation and electronic spectra are sensitive to the solvent's acceptor properties, indicating that such effects would be significant for the title compound. researchgate.netnih.gov

Advanced Optical Spectroscopies for Gas Phase and Complex Studies

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful technique for studying the electronic structure of molecules in the gas phase under jet-cooled conditions. This method provides highly resolved spectra free from the line-broadening effects of solvents or crystal lattices. utah.edu

In an R2PI experiment, a tunable laser excites the molecule from its ground electronic state (S₀) to a specific vibronic level in an excited state (S₁). A second photon, typically from the same or another laser, then ionizes the molecule from this excited state. The resulting ions are detected by a mass spectrometer, ensuring that the optical spectrum is specific to the molecule of interest. umich.edu

Although no R2PI studies have been reported for Benzamide, N-methyl-N-2-pyridinyl-, the technique would be ideally suited for this molecule. It would allow for:

Precise determination of the S₁ ← S₀ transition origin.

Mapping of the vibrational frequencies in the excited state.

Investigation of conformational isomers, as different conformers often have distinct electronic spectra.

R2PI has been successfully applied to a wide range of aromatic molecules, demonstrating its utility for elucidating detailed structural and electronic information. researchgate.netcore.ac.uk

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive technique used to study the electronic structure of molecules. By exciting a molecule with a tunable laser at a specific wavelength and detecting the subsequent fluorescent emission, LIF can provide detailed information about the vibrational levels of the electronic ground and excited states.

For Benzamide, N-methyl-N-2-pyridinyl-, an LIF spectrum would be obtained by seeding the molecule into a supersonic jet expansion. This process cools the molecule to very low rotational and vibrational temperatures, simplifying the otherwise congested spectrum. A tunable UV laser would then be scanned across the absorption region of the molecule. When the laser frequency matches an electronic transition, the molecule is promoted to an excited electronic state. The subsequent fluorescence, collected by a photomultiplier tube, is recorded as a function of the laser wavelength, yielding the LIF excitation spectrum.

Expected Research Findings:

The LIF spectrum of Benzamide, N-methyl-N-2-pyridinyl- would be expected to reveal a series of sharp peaks corresponding to transitions from the ground electronic state (S₀) to the first excited singlet state (S₁). The most intense peak, the 0-0 band, represents the transition between the vibrational ground states of the S₀ and S₁ electronic states. Weaker peaks, known as vibronic bands, correspond to transitions to different vibrational levels in the S₁ state.

The analysis of the vibronic structure in the LIF spectrum would allow for the determination of the vibrational frequencies in the excited state. These frequencies are characteristic of specific molecular motions, such as the stretching of the carbonyl group, or the out-of-plane bending of the aromatic rings. By comparing these experimental frequencies with theoretical calculations, a precise assignment of the vibrational modes can be achieved, offering a detailed picture of the molecule's geometry and electronic structure in its excited state.

| Spectroscopic Parameter | Information Obtained |

| 0-0 Band Position | Energy of the S₁ ← S₀ electronic transition. |

| Vibronic Band Frequencies | Vibrational frequencies in the S₁ excited state. |

| Band Intensities | Franck-Condon factors, reflecting the geometric changes upon electronic excitation. |

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular structure and packing of Benzamide (B126), N-methyl-N-2-pyridinyl-.

An SCXRD analysis would reveal the exact spatial arrangement of the benzamide, methyl, and pyridinyl groups. It would define the conformation of the molecule, including the relative orientation of the phenyl and pyridinyl rings. For instance, in related structures like 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, the planes of the pyridine (B92270) and benzene (B151609) rings are significantly inclined to one another. nih.gov The conformation is influenced by the electronic and steric effects of the substituents and the energetic favorability of certain packing arrangements in the crystal lattice.

Detailed geometric parameters are a primary output of an SCXRD experiment.

Hypothetical Bond Lengths, Bond Angles, and Torsion Angles Data Tables:

Without experimental data, it is impossible to create accurate tables. However, one would expect to find C=O and C-N bond lengths in the amide linkage that are consistent with amide resonance. The bond angles around the central nitrogen and carbonyl carbon would reveal their hybridization state. Torsion angles would describe the rotational position of the phenyl and pyridinyl rings relative to the central amide plane.

A representative data table would look like this, but requires the actual crystallographic data: Table 1: Hypothetical Selected Bond Lengths (Å) for Benzamide, N-methyl-N-2-pyridinyl-

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| C(O) | O | value |

| C(O) | N | value |

| N | C(methyl) | value |

Table 2: Hypothetical Selected Bond Angles (°) for Benzamide, N-methyl-N-2-pyridinyl-

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| O | C(O) | N | value |

| C(O) | N | C(methyl) | value |

Table 3: Hypothetical Selected Torsion Angles (°) for Benzamide, N-methyl-N-2-pyridinyl-

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Angle (°) |

|---|---|---|---|---|

| C(phenyl) | C(O) | N | C(pyridinyl) | value |

Intramolecular hydrogen bonds can play a significant role in determining the conformation of a molecule. In related benzamide structures, intramolecular N—H···O hydrogen bonds are common, leading to the formation of stable ring motifs. nih.govresearchgate.net For Benzamide, N-methyl-N-2-pyridinyl-, the absence of an N-H proton precludes this specific type of interaction. However, weaker C—H···O or C—H···N interactions involving the methyl or aromatic C-H groups and the carbonyl oxygen or pyridinyl nitrogen might be possible and would be identified by short contact distances and favorable geometries in an SCXRD study.

The way molecules pack in a crystal is governed by a network of intermolecular interactions.

Given the structure of Benzamide, N-methyl-N-2-pyridinyl-, there are no N-H or S-H donors, so N—H···S and C—H···S hydrogen bonds would not be present. However, the pyridinyl nitrogen is a potential hydrogen bond acceptor. In crystals of related compounds, N—H···N hydrogen bonds are observed, often leading to the formation of dimers or chains. nih.gov In the absence of strong N-H donors, weaker C—H···N interactions might occur, where a C-H bond from a phenyl or methyl group on one molecule interacts with the nitrogen atom of the pyridinyl ring on an adjacent molecule.

Aromatic rings in molecules like Benzamide, N-methyl-N-2-pyridinyl- often lead to specific intermolecular interactions in the solid state. C—H···π interactions, where a C-H bond points towards the electron-rich face of a phenyl or pyridinyl ring, are a common feature in the packing of aromatic compounds. Furthermore, π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, are also frequently observed and contribute significantly to the stability of the crystal lattice. In the crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, C—H···π interactions are present. nih.gov

Analysis of Crystal Packing and Supramolecular Assembly

The supramolecular assembly in benzamide derivatives is often dictated by a network of hydrogen bonds and other non-covalent interactions, which organize the molecules into well-defined one-, two-, or three-dimensional architectures.

A predominant feature in the crystal packing of many benzamide-containing structures is the formation of hydrogen-bonded dimers. In numerous related compounds, molecules are linked through intermolecular hydrogen bonds to form centrosymmetric dimers, often characterized by the R₂²(8) graph set motif. nih.gov For instance, in the crystal structure of the related compound 2-methyl-N-[(4-methyl-pyridin-2-yl)carbamothio-yl]benzamide, molecules are linked by pairs of N—H⋯S hydrogen bonds, resulting in the formation of inversion dimers with this specific R₂²(8) ring pattern. nih.gov Similarly, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide also forms inversion dimers, in this case through N—H⋯N hydrogen bonds. researchgate.net

Table 1: Common Supramolecular Motifs in Benzamide Analogues

| Motif | Description | Example Compound |

| R₂²(8) | A ring formed by two molecules connected by two hydrogen bonds. | 2-methyl-N-[(4-methyl-pyridin-2-yl)carbamothio-yl]benzamide nih.gov |

| S(6) | A six-membered pseudo-ring formed by an intramolecular hydrogen bond. | 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide researchgate.net |

This table presents data from analogous compounds due to the absence of specific literature on Benzamide, N-methyl-N-2-pyridinyl-.

The assembly of individual molecules or hydrogen-bonded dimers often extends into higher-order structures such as layers (slabs) or ribbons. The nature of these extended networks is dependent on the specific intermolecular interactions present.

In the case of 2-methyl-N-[(4-methyl-pyridin-2-yl)carbamothio-yl]benzamide, the inversion dimers are further linked by C—H⋯S hydrogen bonds, which propagates the structure into slabs that are parallel to the crystallographic bc plane. nih.gov A different packing arrangement is observed in 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, where the dimers are connected through C—H⋯π interactions, leading to the formation of one-dimensional ribbons that extend along the nist.gov direction. researchgate.net These examples highlight the diversity in crystal packing that can arise from subtle changes in the molecular structure and the resulting interplay of non-covalent interactions.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials, providing insights into their phase purity, crystal structure, and physical state.

PXRD is instrumental in confirming the crystalline nature of a bulk sample and in identifying the specific crystalline phase. The diffraction pattern, which is a fingerprint of the crystal lattice, can be compared to patterns calculated from single-crystal X-ray diffraction data to verify the bulk material's structure. For example, in the synthesis of N-(pyridin-2-yl)-benzamides, PXRD was employed to characterize the structure of the bimetallic metal-organic framework catalyst used in the reaction. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. PXRD is a primary tool for the identification and characterization of different polymorphs, as each form will exhibit a unique diffraction pattern. Studies on compounds like 2-benzoyl-N,N-diethylbenzamide have successfully utilized PXRD to identify and distinguish between new polymorphic forms. mdpi.com

Furthermore, PXRD can reveal the presence of disorder within a crystal lattice, which manifests as broad peaks or diffuse scattering in the diffraction pattern. While specific studies on Benzamide, N-methyl-N-2-pyridinyl- are not available, research on benzamide itself has shown that PXRD is crucial for characterizing disordered structures. nih.gov

Computational methods, often in conjunction with experimental data from PXRD, can be used to explore the lattice energy landscape of a crystalline solid. This landscape represents the potential energy of the crystal as a function of its structural parameters. By identifying the local minima on this landscape, it is possible to predict and understand the relative stabilities of different possible polymorphs. For instance, crystal structure prediction calculations for 2-fluorobenzamide (B1203369) have revealed a much denser lattice energy landscape compared to benzamide, suggesting that fluorine substitution makes disorder less likely. nih.gov Such analyses provide a theoretical framework for understanding why certain packing motifs are preferred and can guide the experimental search for new crystalline forms.

Crystal Engineering and Design Principles

The field of crystal engineering provides a framework for understanding and controlling the assembly of molecules in the solid state to achieve desired material properties. For Benzamide, N-methyl-N-2-pyridinyl-, the application of these principles is essential for tailoring its crystallographic and physicochemical characteristics.

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. In the case of Benzamide, N-methyl-N-2-pyridinyl-, several strategies can be employed to manipulate this packing and, in turn, its bulk properties.

Another significant approach is the control of π-π stacking interactions. Both the benzene and pyridine rings are aromatic and thus capable of engaging in π-π stacking. The strength and geometry of these interactions are sensitive to the electronic nature of the rings. By introducing electron-donating or electron-withdrawing substituents, it is possible to tune the quadrupole moments of the aromatic systems and thereby direct the stacking arrangement. This can influence properties such as charge transport and optical behavior.

The following table summarizes key intermolecular interactions and their potential for manipulating the crystal packing of Benzamide, N-methyl-N-2-pyridinyl-, and its derivatives.

| Interaction Type | Participating Moieties | Potential for Manipulation |

| Hydrogen Bonding | Pyridinyl-N, Amide-O (as acceptors) with suitable donors | High (via co-crystallization or functionalization) |

| π-π Stacking | Benzene and Pyridine rings | High (via substituent effects on aromatic electronics) |

| C-H···O | Methyl C-H, Aryl C-H, and Amide-O | Moderate (influences conformation and local packing) |

| C-H···π | Methyl C-H, Aryl C-H, and Aromatic rings | Moderate (contributes to packing stabilization) |

Crystal disorder, characterized by the random orientation or position of molecules within the lattice, can be a significant obstacle in materials science as it often leads to unpredictable and undesirable properties. The strategic use of substituents on the Benzamide, N-methyl-N-2-pyridinyl- molecular scaffold can be a powerful tool to mitigate or eliminate such disorder.

One effective strategy is the introduction of bulky substituents. These groups can impose steric constraints that limit the conformational freedom of the molecule. By restricting rotation around key single bonds, such as the amide C-N bond or the N-pyridinyl bond, a single, well-defined conformation can be energetically favored, leading to a more ordered crystal structure.

Furthermore, substituents can be chosen to introduce strong, directional intermolecular interactions that guide the self-assembly process towards a unique and highly ordered packing motif. For example, a substituent capable of forming a strong hydrogen bond can act as a "supramolecular anchor," locking molecules into a specific arrangement and overriding weaker, less directional forces that might otherwise lead to disorder.

A notable example of this principle is the use of fluorine substitution to suppress disorder in benzamide and thiobenzamide (B147508) crystals. acs.orgnih.gov Research has shown that even a partial substitution of hydrogen with fluorine in the ortho-position of the phenyl ring can be sufficient to suppress severe disorder without altering the fundamental packing motif. acs.orgnih.gov Crystal structure prediction calculations suggest that fluorine substitution simplifies the lattice energy landscape, making disordered arrangements less probable. acs.org This effect is attributed to the unique electronic and steric properties of fluorine, which can modulate intermolecular interactions and favor a more ordered crystalline state. acs.orgnih.gov

The table below outlines various substituent types and their mechanisms for suppressing crystal disorder in benzamide-based systems.

| Substituent Type | Mechanism of Disorder Suppression | Example Functional Groups |

| Sterically Demanding Groups | Increase rotational barriers, favor a single conformation | tert-butyl, trimethylsilyl |

| Strong H-Bonding Groups | Introduce dominant, directional interactions | -OH, -COOH, -NH2 |

| Halogens | Participate in specific halogen bonding, alter electrostatic potential | -F, -Cl, -Br |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to solve the electronic Schrödinger equation, providing detailed information about the electronic structure and energy of a molecule. nih.govacs.org These methods are broadly categorized into ab-initio and density functional theory approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. researchgate.netnumberanalytics.com DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complex calculations of electron-electron interactions. fu-berlin.de This approach is widely used to predict a range of molecular properties, from geometries to reaction pathways. fu-berlin.deresearchgate.net

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground-state geometry. numberanalytics.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For Benzamide (B126), N-methyl-N-2-pyridinyl-, this would involve determining the precise bond lengths, bond angles, and the dihedral angles between the phenyl and pyridinyl rings.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure, most notably through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of the molecule to donate an electron, while the LUMO energy indicates its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally suggests a more reactive molecule.

Illustrative Data: Optimized Geometric Parameters and Frontier Orbital Energies This table represents the type of data that would be generated from a DFT/B3LYP/6-311G(d,p) calculation. The values are hypothetical.

| Parameter | Value |

| Selected Bond Lengths (Å) | |

| C=O | 1.23 |

| C-N (Amide) | 1.38 |

| N-C (Phenyl) | 1.45 |

| N-C (Pyridinyl) | 1.42 |

| Selected Bond Angles (°) ** | |

| O=C-N | 121.5 |

| C-N-C (Py) | 118.0 |

| C-N-C (Me) | 119.5 |

| Dihedral Angle (°) ** | |

| Phenyl-C(=O)-N-Pyridinyl | 45.0 |

| Frontier Orbital Energies (eV) | |

| HOMO Energy | -6.54 |

| LUMO Energy | -1.21 |

| HOMO-LUMO Gap | 5.33 |

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies can be obtained. Each frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond, the bending of a C-H bond, or the rocking of a methyl group. These theoretical predictions are invaluable for interpreting and assigning bands in experimentally recorded spectra. youtube.com

For Benzamide, N-methyl-N-2-pyridinyl-, key vibrational modes would include the characteristic amide C=O stretch, C-N stretching modes, and various vibrations associated with the phenyl and pyridinyl rings.

Illustrative Data: Predicted Vibrational Frequencies and Assignments This table shows hypothetical vibrational frequencies calculated by DFT. Frequencies are typically scaled to better match experimental data.

| Calculated Frequency (cm⁻¹) | Intensity | Vibrational Assignment |

| 3060 | Medium | Aromatic C-H Stretch |

| 2985 | Weak | Methyl C-H Stretch |

| 1675 | Strong | C=O Amide I Stretch |

| 1590 | Strong | Aromatic C=C Stretch |

| 1470 | Medium | Pyridinyl Ring Stretch |

| 1350 | Strong | C-N Stretch |

| 750 | Strong | C-H Out-of-plane Bend |

The rotation around single bonds in Benzamide, N-methyl-N-2-pyridinyl-—specifically the C-N bonds and the bond connecting the carbonyl carbon to the phenyl ring—gives rise to various conformers. DFT calculations can be used to explore the potential energy surface of the molecule by systematically rotating these bonds. This analysis helps identify the different stable conformers and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature. nih.gov

Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of experimental data or empirical parameterization. wikipedia.orgepfl.ch These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT. wikipedia.orgresearchgate.net

While computationally more demanding, ab-initio calculations can provide higher accuracy for electronic properties, especially for systems where DFT might be less reliable. researchgate.net They are often used as a benchmark to validate results from less computationally expensive methods like DFT. For Benzamide, N-methyl-N-2-pyridinyl-, high-accuracy ab-initio calculations could provide a very precise determination of its electronic energy and properties, serving as a "gold standard" theoretical reference. aps.org

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide a view of how a molecule moves and behaves over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with other molecules (like solvents), and other dynamic processes. nih.govdiva-portal.org

For Benzamide, N-methyl-N-2-pyridinyl-, an MD simulation could reveal:

The flexibility of the molecule by tracking the fluctuations in bond lengths, angles, and dihedral angles over time.

How the molecule interacts with water or other solvent molecules, including the formation of hydrogen bonds.

The conformational transitions between different stable states and the timescale on which they occur. capes.gov.br

Potential binding modes and stability if the molecule were to interact with a biological target like an enzyme or receptor. nih.gov

Illustrative Data: Hypothetical MD Simulation Setup This table outlines typical parameters for setting up an MD simulation.

| Parameter | Setting |

| Force Field | AMBER or CHARMM |

| System | 1 molecule of Benzamide, N-methyl-N-2-pyridinyl- |

| Solvent | Water (TIP3P model) in a cubic box |

| Temperature | 300 K |

| Pressure | 1 atm |

| Simulation Time | 100 nanoseconds |

| Time Step | 2 femtoseconds |

Understanding Dynamic Behavior and Intermolecular Interactions in Condensed Phases

The behavior of benzamide derivatives in solid (condensed) phases is heavily influenced by their molecular conformation and the network of intermolecular interactions. Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these aspects.

Investigations into related structures, such as polymorphs of pyridinyl-substituted benzimidazoles, reveal that different crystal forms arise from distinct molecular conformations, specifically the orientation of the pyridinyl substituents. nih.gov DFT calculations have shown that the relative energy differences between these conformations can be as much as 10.6 kJ mol⁻¹. nih.gov

The stability of these crystal structures is maintained by a variety of intermolecular interactions. Analysis of Hirshfeld surfaces indicates the prevalence of C-H···N interactions, which are crucial for molecular packing. nih.gov The energy of these C-H···N bonds has been calculated to be in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov In other related benzamide structures, intramolecular N-H···O hydrogen bonds and intermolecular C-H···O and C-H···π interactions are also observed, which further stabilize the molecular arrangement in the crystal lattice. researchgate.net Molecular dynamics simulations using platforms like GROMACS or AMBER can assess the stability of such structures over time.

Table 1: Calculated Intermolecular Interaction Energies

| Interaction Type | Calculated Energy (kJ mol⁻¹) | Method of Analysis |

| C-H···N | -11.2 to -14.4 | Density Functional Theory (DFT) |

Temperature Dependence of Interaction Mechanisms

While computational models provide a robust understanding of interaction energies, often at a theoretical baseline, the influence of temperature on these dynamic behaviors is a critical area of study. The strength and geometry of non-covalent bonds, such as hydrogen bonds and van der Waals forces, can be affected by thermal energy, potentially leading to phase transitions or changes in conformational equilibrium in the condensed phase. For Benzamide, N-methyl-N-2-pyridinyl- specifically, detailed computational studies on the temperature dependence of its interaction mechanisms are an area requiring further investigation to fully map its physicochemical properties across different thermal conditions.

Molecular Modeling and Simulation of Ligand-Target Interactions

Molecular modeling is a cornerstone in the rational design of new therapeutic agents. By simulating the interaction between a ligand, such as a benzamide derivative, and its biological target (e.g., a protein or enzyme), researchers can predict its potential efficacy and guide its optimization.

Molecular Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This method calculates a "docking score" or binding energy, which estimates the affinity of the ligand for the binding site. walshmedicalmedia.commdpi.com For various benzamide derivatives, docking studies have been performed against several protein targets to predict their biological activity.

The process involves placing the ligand into a predictable binding site on the protein's surface and using a force field, such as MMFF94, to optimize the geometry and score the interaction. mdpi.com Docking simulations on different benzamide derivatives have yielded a range of binding energies, indicating varying affinities for their respective targets. For instance, studies on α-glucosidase and α-amylase enzymes showed binding energies for a series of benzamides ranging from -9.7 to -8.0 kcal/mol and -9.8 to -7.9 kcal/mol, respectively. nih.gov In some cases, different potential binding poses may yield very similar docking scores, necessitating more advanced methods like absolute binding free energy (BFE) calculations to distinguish the most likely binding mode. mdpi.com

Table 2: Sample Docking Scores and Binding Energies of Benzamide Derivatives

| Target Protein | Compound Series | Binding Energy / Docking Score |

| α-Glucosidase | Nitro-substituted Benzamides | -9.7 to -8.0 kcal/mol |

| α-Amylase | Nitro-substituted Benzamides | -9.8 to -7.9 kcal/mol |

| S. aureus Target | Pyridine-Thiourea Benzamides | -67.58 (docking score) |

| E. coli Target | Pyridine-Thiourea Benzamides | -34.34 (docking score) |

Structure-Based and Ligand-Based Virtual Screening Approaches

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. A large database of compounds is docked into the binding site of the target, and molecules are ranked based on their predicted binding affinity or docking score. This allows for the efficient identification of potential hits for further experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach utilizes the structure of a known active ligand as a template. nih.gov Databases like PubChem are searched for molecules that are structurally similar to the known active compound. nih.gov These selected molecules are then subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to evaluate their potential as inhibitors. nih.gov

Identification of Key Residues and Interaction Hotspots at Binding Interfaces

A crucial outcome of molecular docking and simulation is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. nih.gov These "hotspots" are critical for the stability and specificity of the ligand-protein complex.

For benzamide derivatives, studies have identified several key residues that form hydrogen bonds, which are vital for strong binding. For example, interactions have been observed with residues such as GLY 101, ARG 76, and SER 438 in bacterial protein targets. mdpi.com In other systems, residues like GLN192, GLY143, GLU166, LEU141, SER144, HIS:90, and HIS:232 have been shown to form significant hydrogen bonds with benzamide ligands. walshmedicalmedia.comnih.gov Beyond hydrogen bonding, other interactions like π-π stacking with tyrosine residues can be enhanced by specific moieties on the benzamide scaffold.

Table 3: Key Amino Acid Residues Interacting with Benzamide Derivatives

| Target/System | Interacting Amino Acid Residue | Type of Interaction |

| Bacterial Targets | GLY 101, ARG 76, SER 438 | Hydrogen Bond |

| COVID-19 Protease (6LU7) | GLN192, GLY143, GLU166, SER144, LEU141 | Hydrogen Bond |

| α-Amylase | HIS:90, HIS:232 | Hydrogen Bond |

Pharmacophore Modeling and Lead Optimization (Computational)

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. This model serves as a template for designing new molecules or searching databases for compounds with the desired activity.

For a series of N-pyridyl and pyrimidine (B1678525) benzamides with KCNQ2/Q3 potassium channel opening activity, a pharmacophore model was successfully generated. nih.gov This model consisted of four key features: one hydrogen bond donor, one hydrophobic site, and two aromatic rings. nih.gov Such models are crucial for understanding the structure-activity relationship (SAR) and guiding lead optimization by suggesting chemical modifications that could enhance binding affinity and efficacy.

These pharmacophore models are often used to build 3D Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.gov The predictive power of these QSAR models is validated using statistical tools, with strong models showing a high correlation coefficient (R² > 0.80) and excellent predictive power (Q² > 0.7). nih.gov This computational workflow allows for the rapid virtual assessment of new analogs, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Development of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore modeling is a computational strategy that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach is particularly valuable when the 3D structure of the biological target is unknown.

A significant study in this area focused on a series of N-pyridyl and pyrimidine benzamides with activity as KCNQ2/Q3 potassium channel openers, a target for antiepileptic drugs. nih.govtandfonline.com Through the analysis of a set of 43 such compounds, a ligand-based pharmacophore model was developed to define the key molecular features responsible for their biological activity. tandfonline.com The resulting optimal pharmacophore hypothesis, designated DHRR.7, consists of four critical features:

One hydrogen bond donor (D)

One hydrophobic group (H)

Two aromatic rings (R)

This model suggests that the specific spatial arrangement of these four features is crucial for the effective binding and activation of the KCNQ2/Q3 channel by this class of benzamides. nih.govtandfonline.com The robustness of this pharmacophore model was supported by its strong statistical correlation and predictive power, making it a valuable tool for designing new, potentially more potent, N-pyridyl benzamide analogs. nih.govtandfonline.com

Computational Assessment of Drug-likeness and Physicochemical Descriptors (e.g., Lipinski's Rule of Five, logP)

The "drug-likeness" of a compound is a qualitative concept used to evaluate its potential to be an orally active drug in humans. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

A computational analysis of the specific compound Benzamide, N-methyl-N-2-pyridinyl- against these criteria indicates excellent compliance with Lipinski's Rule of Five. The calculated physicochemical descriptors for the compound demonstrate its favorable drug-like properties.

| Physicochemical Descriptor | Value for Benzamide, N-methyl-N-2-pyridinyl- | Lipinski's Rule of Five Guideline | Compliance |

|---|---|---|---|

| Molecular Weight (MW) | 212.26 g/mol | ≤ 500 | Yes |

| logP | 2.29 | ≤ 5 | Yes |

| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors (HBA) | 3 | ≤ 10 | Yes |

Note: The values for Benzamide, N-methyl-N-2-pyridinyl- are computationally predicted.

The data clearly shows that Benzamide, N-methyl-N-2-pyridinyl- does not violate any of Lipinski's rules, suggesting it possesses a physicochemical profile consistent with good oral bioavailability. Its moderate molecular weight and lipophilicity (logP) are within the optimal range for membrane permeability and solubility.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles

Beyond simple physicochemical rules, computational models can predict a wide range of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital for forecasting a drug candidate's behavior in the body.

For the series of N-pyridyl and pyrimidine benzamides, a preliminary pharmacokinetic profile was generated using QikProp, a component of the Schrödinger software suite. tandfonline.com This analysis provided predictions for several key ADME descriptors, offering a glimpse into their potential in vivo performance. tandfonline.com

| Predicted Property | Description | Finding for N-Pyridyl Benzamides |

|---|---|---|

| Predicted Human Oral Absorption | Estimates the percentage of the drug absorbed through the gut. | Good to moderate |

| Predicted CNS Activity | Predicts the ability of the compound to cross the blood-brain barrier (BBB). A value of -2 indicates inactive, while +2 is active. | Low to moderate CNS penetration |

| Predicted Aqueous Solubility (logS) | Logarithm of the concentration of the compound in a saturated aqueous solution. | Varies across the series, generally low to moderate |

| Compliance with Rule of Five | Number of violations of Lipinski's Rule of Five. | Most analogues showed zero violations |

Note: The findings are based on a study of a series of N-pyridyl and pyrimidine benzamides and are indicative of the general properties of this chemical class. tandfonline.com

The in silico ADME profiling of the N-pyridyl benzamide series revealed a generally favorable pharmacokinetic profile. tandfonline.com The prediction of good to moderate oral absorption and compliance with Lipinski's rules for most analogues reinforces their potential as orally administered drugs. tandfonline.com The predicted low to moderate ability to cross the blood-brain barrier is particularly relevant for their development as antiepileptic agents, where central nervous system penetration is a requirement. tandfonline.com These computational predictions provide a strong rationale for the further experimental investigation of this class of compounds.

Structure Activity Relationship Sar Investigations

Systematic Exploration of Structural Features Influencing Biological Target Interactions

The exploration of N-pyridinyl benzamides and related structures has revealed that both the benzamide (B126) and the pyridine (B92270) portions of the molecule are critical for biological activity, and modifications to either ring system can lead to significant changes in potency and selectivity.

Research into benzamide-type inhibitors of Mycobacterium tuberculosis QcrB, for example, has shown that the substitution pattern on the benzamide ring is a key determinant of activity. acs.org Initial studies indicated that smaller, electron-rich substituents at the C-5 position of the benzamide core enhance potency. For instance, replacing a metabolically susceptible morpholine (B109124) group with a smaller, lipophilic methyl group resulted in a more active compound against M. tuberculosis. acs.org Conversely, large aromatic rings at this position were generally not well-tolerated. acs.org

In a different context, studies on allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) have highlighted the importance of the nitrogen placement within the heterocyclic ring. A shift from a benzamide core to a picolinamide (B142947) core (where the nitrogen is in the ring attached to the amide carbonyl) was explored. While an unsubstituted picolinamide initially showed an 8-fold reduction in potency compared to its benzamide counterpart, strategic substitution on the picolinamide ring could recover and even enhance this activity. acs.org Specifically, adding a methyl group at the 6-position of the picolinamide ring proved beneficial for potency. acs.org

Furthermore, the nature of the linker between the two aromatic systems is crucial. In the QcrB inhibitor series, replacing an ether oxygen linker at the C-2 position of the benzamide with a nitrogen atom was investigated to assess the impact of a hydrogen bond donor versus an acceptor at this position. acs.org This systematic replacement of core structural motifs is a fundamental strategy for mapping the interaction landscape of a ligand with its receptor.

Impact of Substituent Modifications on Molecular Conformation and Selectivity

Electrostatic and steric factors are paramount in defining the SAR of benzamide derivatives. The introduction of fluorine atoms, for instance, is a common and often successful strategy in medicinal chemistry. In the development of novel binders for the Cereblon (CRBN) protein, it was discovered that incorporating fluorine at the ortho-position of the benzamide scaffold could increase binding affinity. nih.gov This enhancement may be attributed to both electronic effects—where the electron-withdrawing nature of fluorine makes the amide proton more acidic—and the potential for forming intramolecular hydrogen bonds (IMHBs) of the C-X···H–N type. nih.gov

Steric bulk is another critical factor. SAR studies on QcrB inhibitors demonstrated a strong dependency of potency on the size of the substituent at the C-5 position of the benzamide, with smaller groups being favored. acs.org Similarly, within the tight spatial constraints of the thalidomide (B1683933) binding site of CRBN, bulky substituents can be detrimental to binding. nih.gov The conformation of substituents is also important; crystal structures of N-(2-Chloro-phenyl)-2-methyl-benzamide reveal that the C=O bond is syn to the ortho-methyl group on the benzoyl ring, a conformation influenced by steric and electronic interplay. nih.gov

The following table summarizes the impact of various substituents on the activity of benzamide analogs against M. tuberculosis.

| Compound ID | Benzamide C-5 Substituent | Linker | Amine | IC90 (µM) |

| 2 | Morpholine | 2-(3-fluorophenyl)ethoxy | Primary | 2.8 |

| 4a | Bromine | 2-(3-fluorophenyl)ethoxy | Primary | 5.5 |

| 4b | Methyl | 2-(3-fluorophenyl)ethoxy | Primary | 0.62 |

| 22f | Methyl | 4-cyclopropylphenethyl | Secondary (N-methyl) | 0.09 |

This table is adapted from data presented in the study of benzamides as Mycobacterium tuberculosis QcrB inhibitors. acs.org